molecular formula C20H24N2O6S B2512839 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034240-16-7

4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2512839
CAS No.: 2034240-16-7
M. Wt: 420.48
InChI Key: FQUXGVKYOHSOPT-UHFFFAOYSA-N
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Description

The compound “4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one” is a complex organic molecule. It has a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol . The compound is related to other compounds such as CX546, which is known to be a potent antagonist of D4 receptors .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, IR, 1H-NMR and 13C-NMR spectral techniques can be used to characterize the compound . The compound’s structure can also be optimized using density functional theory (DFT) with B3LYP/6-311 G (d, p) basis set .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, its molecular weight can be determined using mass spectrometry . Its molecular formula and structure can be determined using spectroscopic techniques .

Scientific Research Applications

Aerobic Oxidative Desulfurization

Compounds featuring sulfonyl and piperidine groups have been investigated for their role in the aerobic oxidative desulfurization of benzothiophene and dibenzothiophene derivatives. These compounds are oxidized to their corresponding sulfones using specific catalysts under mild conditions, highlighting their potential in environmental applications for the removal of sulfur from hydrocarbon fuels to reduce emissions (Lu et al., 2010).

Biological Activity and Molecular Docking Studies

Sulfonyl and piperidine-based compounds have been synthesized and evaluated for their biological activities, including butyrylcholinesterase inhibition. These compounds have shown potential as lead structures for the development of new therapeutic agents, underscoring their significance in medicinal chemistry and drug design (Khalid et al., 2016).

Synthesis and Chemiluminescence

Research on sulfonyl-substituted compounds has led to the synthesis of novel chemical structures that exhibit base-induced chemiluminescence. This property could be leveraged in the development of new materials for sensors and imaging applications (Watanabe et al., 2010).

Antibacterial Studies

Compounds containing sulfonyl and piperidine functionalities have been synthesized and tested for their antibacterial properties. Such studies contribute to the ongoing search for new antibacterial agents to combat resistant bacterial strains (Khalid et al., 2016).

Future Directions

The future directions for research on this compound could include further investigation of its mechanism of action, particularly its interaction with D4 receptors . Additionally, its potential therapeutic applications could be explored, given the role of D4 receptors in various neuropsychiatric diseases .

Properties

IUPAC Name

4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-14-11-16(12-20(23)21(14)2)28-15-5-7-22(8-6-15)29(24,25)17-3-4-18-19(13-17)27-10-9-26-18/h3-4,11-13,15H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUXGVKYOHSOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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